4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole
Description
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at position 4 and a methanesulfonylmethyl group at position 2. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its electronic versatility and ability to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) .
For instance, 4-chloromethyl-2-methyl-1,3-thiazole hydrochloride (CAS 77470-53-2) is a commercially available precursor used in synthesizing bioactive derivatives . The methanesulfonylmethyl substituent distinguishes this compound from common analogs, as sulfonyl groups are known to modulate pharmacokinetic properties (e.g., metabolic stability) and enhance interactions with enzyme active sites .
Properties
IUPAC Name |
4-(chloromethyl)-2-(methylsulfonylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S2/c1-12(9,10)4-6-8-5(2-7)3-11-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPPCSCZLURCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes research findings on its biological activity, including antiproliferative effects against various cancer cell lines and potential mechanisms of action.
Chemical Structure and Properties
Thiazoles are heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms in their ring structure. The specific compound under investigation, this compound, features a chloromethyl group and a methanesulfonylmethyl group, which may influence its biological activity.
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. For instance, a derivative of this compound demonstrated an IC50 value of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells, indicating potent activity compared to standard treatments such as staurosporine (IC50 values of 6.77 µM and 7.03 µM, respectively) .
The antiproliferative activity is partially attributed to the compound's inhibitory effects on the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. The IC50 for VEGFR-2 inhibition was found to be 0.093 µM, showcasing its potential as an anti-cancer agent .
Table: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4 | MCF-7 | 5.73 | |
| 4 | MDA-MB-231 | 12.15 | |
| Staurosporine | MCF-7 | 6.77 | |
| Staurosporine | MDA-MB-231 | 7.03 |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Research indicates that modifications in the thiazole structure can enhance effectiveness against various pathogens. For instance, structural modifications have led to improved potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values ranging from 10.03 to 54.58 µg/mL .
Case Studies
- Breast Cancer Treatment : A study evaluated the effects of thiazole derivatives on breast cancer cell lines, revealing that specific substitutions on the thiazole ring significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives against Candida species, demonstrating effective inhibition at low concentrations, thus supporting their potential as therapeutic agents in treating fungal infections .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole. Research indicates that compounds with thiazole moieties exhibit significant anticonvulsant effects in various animal models. For instance, thiazole-linked analogues have demonstrated protection against seizures induced by picrotoxin and electroshock methods. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole structure can enhance anticonvulsant efficacy, with certain substitutions yielding higher protective indices against seizures .
Anticancer Applications
Thiazole derivatives, including this compound, have shown promising anticancer activity. A variety of synthesized thiazole compounds have been evaluated for their cytotoxic effects against different cancer cell lines. For example, compounds derived from thiazoles have exhibited significant antiproliferative activity against melanoma and prostate cancer cells. The mechanism of action often involves inhibition of tubulin polymerization, which is critical for cancer cell division .
Case Study: Anticancer Efficacy
- Compound Tested : this compound analogues.
- Cell Lines : Melanoma and prostate cancer.
- Findings : Enhanced activity in the low nanomolar range compared to earlier compounds.
Antimicrobial Properties
The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against various bacterial strains and fungi. The presence of electron-withdrawing groups in the thiazole structure has been correlated with increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 μg/mL |
| Compound B | Escherichia coli | 64 μg/mL |
| Compound C | Candida albicans | 16 μg/mL |
Antitubercular Activity
Thiazole derivatives have also been explored for their antitubercular properties. Research indicates that specific modifications in the thiazole structure can lead to enhanced activity against Mycobacterium tuberculosis. For instance, certain thiazoles have shown promising results with minimal inhibitory concentrations (MIC) as low as 0.09 µg/mL against tuberculosis strains .
Case Study: Antitubercular Efficacy
- Compound Tested : Thiazole derivatives.
- Target : Mycobacterium tuberculosis H37Rv strain.
- Results : Significant reduction in bacterial viability at low concentrations.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazole Derivatives
Key Observations :
Key Observations :
- Methanesulfonylmethyl vs. Sulfonamide Moieties: Sulfonamide-bearing thiazoles (e.g., N-[4-(aminosulfonyl)phenyl] derivatives) exhibit broad antimicrobial activity, suggesting the methanesulfonylmethyl group may similarly enhance target binding .
- Enzyme Inhibition : Analogous trifluoromethylphenyl thiazoles achieve acetylcholinesterase (AChE) inhibition via π-π interactions; the methanesulfonylmethyl group’s dipole moment may facilitate hydrogen bonding with catalytic residues .
Key Observations :
- Synthetic Flexibility : The chloromethyl group at position 4 allows nucleophilic displacement reactions, enabling diversification (e.g., hydrazine derivatives in ). Methanesulfonylmethyl may require sulfonation of a methyl precursor or direct substitution.
- Crystallography : Isostructural chloro/bromo analogs form triclinic crystals with planar molecular conformations, except for perpendicular fluorophenyl orientations .
Preparation Methods
Starting Material Selection and Ring Formation
- The thiazole ring can be formed by reacting a 2-(methanesulfonylmethyl)thioamide or related sulfur-nitrogen precursor with an α-chloromethyl ketone or aldehyde. The α-chloromethyl functionality is introduced via halogenated precursors such as chloromethyl ketones.
- Alternatively, phenacyl halides (e.g., phenacyl bromide derivatives) substituted with methanesulfonylmethyl groups can be employed to cyclize with thioamide derivatives under reflux conditions with sodium acetate, as demonstrated in related thiazole syntheses.
Functional Group Introduction and Transformation
- The methanesulfonylmethyl group can be introduced by alkylation of a thiazole intermediate with methanesulfonylmethyl halides under basic conditions or by using sulfonylmethyl-substituted α-haloketones as starting materials.
- The chloromethyl group at position 4 is typically introduced by using α-chloromethyl ketones or by halogenation of a methyl group on the thiazole ring using reagents such as thionyl chloride or other chlorinating agents.
Reaction Conditions and Solvents
- Aromatic hydrocarbon solvents such as toluene or alcoholic solvents like ethanol, methanol, or 2-propanol are preferred for ring formation and subsequent functionalization steps.
- Reaction temperatures range from 0°C to the solvent boiling point , with optimal yields often obtained between 40°C and 70°C .
- Reaction times vary from 1 to 24 hours , with 5 to 10 hours being typical for completion.
Use of Bases and Catalysts
- Bases such as triethylamine, diisopropylethylamine, N-methylmorpholine , and alkali metal hydroxides (e.g., sodium hydroxide, lithium hydroxide) are employed to facilitate cyclization and substitution reactions.
- Acid catalysts or acidic conditions (e.g., hydrochloric acid or p-toluenesulfonic acid) may be used to isolate the product as salts or to promote certain transformations.
Representative Synthetic Scheme (Conceptual)
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-(methanesulfonylmethyl)thioamide + α-chloromethyl ketone | Reflux in ethanol, base (e.g., triethylamine) | This compound ring formed |
| 2 | Purification | Acidic workup (HCl or p-toluenesulfonic acid), solvent extraction | Isolated thiazole compound |
Analytical and Research Findings on Preparation
- The Hantzsch condensation remains the foundational reaction for thiazole ring construction, with adaptations for functionalized substrates enabling selective introduction of chloromethyl and methanesulfonylmethyl groups.
- Studies indicate that the choice of solvent and base critically influences the yield and purity of the substituted thiazole compounds.
- The use of triethylamine and similar tertiary amines provides effective deprotonation and promotes nucleophilic substitution, especially for introducing sulfonylmethyl groups.
- Reaction monitoring by chromatographic and spectroscopic methods (e.g., NMR, IR) confirms the formation of the desired substituted thiazole with characteristic signals for the chloromethyl and sulfonylmethyl groups.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Options/Values | Notes |
|---|---|---|
| Starting materials | α-chloromethyl ketones, 2-(methanesulfonylmethyl)thioamides | For selective substitution at positions 4 and 2 |
| Solvents | Toluene, ethanol, methanol, 2-propanol | Solvent choice affects reaction rate and yield |
| Bases | Triethylamine, diisopropylethylamine, NaOH, LiOH | Facilitate cyclization and substitution |
| Temperature range | 0°C to solvent boiling point (optimally 40-70°C) | Controls reaction kinetics and selectivity |
| Reaction time | 1–24 hours (preferably 5–10 hours) | Ensures completion without degradation |
| Acidic workup | HCl, p-toluenesulfonic acid | For product isolation and salt formation |
Q & A
Basic: How can researchers optimize the synthesis of 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate solvents, reaction times, and purification techniques. For example:
- Solvent Choice: Use polar aprotic solvents like DMSO for reflux reactions, as they enhance reaction efficiency (e.g., 65% yield achieved via 18-hour reflux in DMSO) .
- Purification: Crystallization with water-ethanol mixtures improves purity by removing unreacted intermediates .
- Catalysts: Heterogeneous catalysts (e.g., Bleaching Earth Clay in PEG-400) under controlled temperatures (70–80°C) can accelerate reactions while minimizing side products .
- Monitoring: Thin-layer chromatography (TLC) ensures reaction completion before purification .
Basic: What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR (e.g., 400 MHz Bruker spectrometer) to verify substituent positions on the thiazole ring. For example, chloromethyl (-CH₂Cl) groups show distinct δ 4.5–5.0 ppm shifts in ¹H NMR .
- IR Spectroscopy: Identify functional groups like sulfonyl (-SO₂-) stretching bands near 1300–1150 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ .
- Melting Point Analysis: Compare experimental values (e.g., 128–129°C) with literature to confirm purity .
- Elemental Analysis: Validate empirical formulas by comparing calculated vs. experimental C, H, N, S, and Cl percentages .
Basic: What in vitro assays are suitable for assessing the antimicrobial and antioxidant potential of this thiazole derivative?
Methodological Answer:
- Antimicrobial Activity:
- Antioxidant Activity:
Advanced: How does X-ray crystallography contribute to understanding the molecular conformation and stability of this compound?
Methodological Answer:
X-ray crystallography reveals:
- Dihedral Angles: Planarity between thiazole and aromatic rings (e.g., 0.5–7.4° dihedral angles) influences π-π stacking and intermolecular interactions .
- Hydrogen Bonding: Identify stabilizing interactions like C-H⋯Cl and C-H⋯O bonds, critical for crystal packing and thermodynamic stability .
- Torsional Strain: Analyze C-N bond lengths (e.g., 1.32–1.38 Å) to assess electronic delocalization within the thiazole ring .
- Experimental Setup: Use Bruker SMART CCD diffractometers with SADABS absorption correction for high-resolution data .
Advanced: How should researchers address discrepancies in biological activity data across studies involving similar thiazole derivatives?
Methodological Answer:
- Control Standardization: Ensure consistent assay conditions (e.g., bacterial strain, DPPH concentration) to reduce variability .
- Structural Comparisons: Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., electron-withdrawing -Cl vs. -SO₂CH₃) with activity trends .
- Meta-Analysis: Statistically evaluate data from multiple studies (e.g., ANOVA) to identify outliers or confounding factors like solvent polarity .
- Reproducibility Tests: Replicate experiments under identical conditions to confirm activity .
Advanced: What computational approaches are effective in studying the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., bacterial dihydrofolate reductase). Key parameters:
- MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability (e.g., RMSD ≤ 2 Å indicates stable binding) .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial IC₅₀ data to design analogs .
Advanced: How can researchers resolve conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation: Cross-reference NMR, IR, and mass spectrometry data. For example, ambiguous ¹H NMR peaks can be clarified via 2D-COSY or HSQC .
- Crystallographic Confirmation: Resolve tautomeric ambiguities (e.g., thione vs. thiol forms) using X-ray-derived bond lengths .
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .
- DFT Calculations: Predict NMR/IR spectra with Gaussian 16 and compare with experimental data .
Advanced: What strategies enhance the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Control: Maintain solutions at pH 6–8 to prevent hydrolysis of chloromethyl groups .
- Inert Atmospheres: Use nitrogen or argon to minimize oxidative degradation during storage .
- Lyophilization: Freeze-dry the compound to avoid thermal decomposition during solvent removal .
- Stabilizing Additives: Include antioxidants (e.g., BHT) or cyclodextrins to encapsulate reactive moieties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
